![molecular formula C15H10N2OS2 B2428172 N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 865181-01-7](/img/structure/B2428172.png)
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Scientific Research Applications
Cyclocondensation Reactions
The compound is involved in cyclocondensation reactions with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This process is irrespective of the substituent nature at the triple bond .
Formation of Heterocyclic Nuclei
The compound can react with carbon disulfide in the presence of KOH to form two heterocyclic nuclei simultaneously . This reaction is tolerant to a range of substituents present in both substrates .
Biological Activity
Derivatives of the compound possess a broad spectrum of biological activity. They display antiulcer action, reduce gastric hypersecretion, inhibit collagenase, and can be used in the treatment of rheumatoid arthritis . They also act as effective immunomodulators and display anticancer activity .
Antioxidant Properties
3-methylthiazolo[3,2-a]benzimidazoles, which can be formed from the compound, possess antioxidant properties .
Atom Transfer Radical Polymerization (ATRP)
The compound can be used as an alkyne-functional initiator in the ATRP of styrene . The polymerization kinetics and evolution of molecular weight as a function of monomer conversion can be systematically studied with this compound .
Suzuki and Sonogashira Cross-Coupling Reactions
The compound can act as a synthetic precursor in palladium-catalyzed Suzuki and Sonogashira type cross-coupling reactions . This involves replacing the carbon-chalcogen bond by a new carbon-carbon bond .
properties
IUPAC Name |
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS2/c1-2-9-17-11-6-3-4-7-12(11)20-15(17)16-14(18)13-8-5-10-19-13/h1,3-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCQUWYXSZNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
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